2'-Oxoquinine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

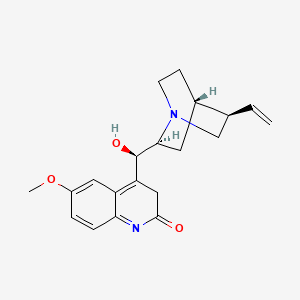

Structure

3D Structure

Properties

CAS No. |

36508-93-7 |

|---|---|

Molecular Formula |

C20H24N2O3 |

Molecular Weight |

340.4 g/mol |

IUPAC Name |

4-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]-6-methoxy-3H-quinolin-2-one |

InChI |

InChI=1S/C20H24N2O3/c1-3-12-11-22-7-6-13(12)8-18(22)20(24)16-10-19(23)21-17-5-4-14(25-2)9-15(16)17/h3-5,9,12-13,18,20,24H,1,6-8,10-11H2,2H3/t12-,13-,18-,20+/m0/s1 |

InChI Key |

CTPMRCUKNXMFRT-OCCRYCDCSA-N |

Isomeric SMILES |

COC1=CC2=C(CC(=O)N=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O |

Canonical SMILES |

COC1=CC2=C(CC(=O)N=C2C=C1)C(C3CC4CCN3CC4C=C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2'-Oxoquinine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological relevance of 2'-oxoquinine, also known as quininone. The document details a robust synthetic protocol, presents a thorough analysis of its spectroscopic properties, and explores potential biological signaling pathways it may influence, based on the known reactivity of related quinone structures.

Introduction

This compound is a quinoline alkaloid derived from the oxidation of quinine, a well-known antimalarial drug. The transformation of the secondary alcohol at the C-9 position of quinine to a ketone functionality results in this compound. This structural modification is of significant interest to medicinal chemists and pharmacologists as it can alter the biological activity and pharmacokinetic profile of the parent molecule. Quinones and their derivatives are a class of compounds known for their diverse biological activities, which provides a strong rationale for the detailed investigation of this compound.

Synthesis of this compound

The most effective and selective method for the synthesis of this compound from quinine is the Woodward modification of the Oppenauer oxidation. This method utilizes a non-aluminum-based alkoxide, which is crucial for substrates like quinine that contain a Lewis-basic nitrogen atom that can coordinate with and deactivate aluminum catalysts.

Experimental Protocol: Woodward-Oppenauer Oxidation of Quinine

This protocol is based on the established Woodward modification for the oxidation of quinine to quininone.

Materials and Reagents:

-

Quinine

-

Potassium tert-butoxide (t-BuOK)

-

Benzophenone

-

Anhydrous toluene

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve quinine (1 equivalent) in anhydrous toluene.

-

Addition of Reagents: To the stirred solution, add benzophenone (2-3 equivalents) followed by the portion-wise addition of potassium tert-butoxide (2-3 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the quinine spot and the appearance of a new, less polar spot corresponding to this compound.

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and add diethyl ether to dilute the organic phase. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate pure this compound.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. The following tables summarize the expected and, where available, reported quantitative data for this compound.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₂N₂O₂ | |

| Molecular Weight | 322.41 g/mol | |

| Appearance | Expected to be a crystalline solid | |

| Melting Point | 96 °C | [1] |

| IUPAC Name | (R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methanone |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum of this compound is expected to be similar to that of quinine, with key differences in the chemical shifts of protons near the C-9 carbonyl group. The proton at C-9 in quinine, which appears as a multiplet around 5.5-6.0 ppm, will be absent in the spectrum of this compound. Protons on adjacent carbons (e.g., C-8) are expected to experience a downfield shift due to the deshielding effect of the carbonyl group.

| Proton Assignment (Quinine numbering) | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-2' | ~8.7 | d | Aromatic proton on quinoline ring |

| H-8' | ~8.0 | d | Aromatic proton on quinoline ring |

| H-5', H-7' | ~7.4-7.6 | m | Aromatic protons on quinoline ring |

| H-3' | ~7.3 | s | Aromatic proton on quinoline ring |

| H-10 | ~5.8 | ddd | Vinylic proton |

| H-11 (trans) | ~5.0 | d | Vinylic proton |

| H-11 (cis) | ~5.0 | d | Vinylic proton |

| OCH₃ | ~3.9 | s | Methoxy group protons |

| H-8 | Downfield shift from quinine | m | Proton adjacent to carbonyl |

| H-2, H-6 | ~2.5-3.5 | m | Quinuclidine ring protons |

| H-3, H-4, H-5, H-7 | ~1.4-2.0 | m | Quinuclidine ring protons |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The most significant change in the ¹³C NMR spectrum of this compound compared to quinine will be the appearance of a carbonyl carbon signal (C-9) in the downfield region (typically ~190-200 ppm) and the disappearance of the C-9 alcohol carbon signal (around 70 ppm). The chemical shifts of neighboring carbons (C-8 and C-4') will also be affected.

| Carbon Assignment (Quinine numbering) | Expected Chemical Shift (δ, ppm) | Notes |

| C-9 | ~195 | Carbonyl carbon |

| C-4' | ~158 | Aromatic carbon |

| C-6' | ~147 | Aromatic carbon |

| C-8a' | ~144 | Aromatic carbon |

| C-10 | ~141 | Vinylic carbon |

| C-2' | ~131 | Aromatic carbon |

| C-4a' | ~127 | Aromatic carbon |

| C-5' | ~122 | Aromatic carbon |

| C-11 | ~115 | Vinylic carbon |

| C-7' | ~102 | Aromatic carbon |

| C-8 | ~60 | Quinuclidine carbon |

| OCH₃ | ~56 | Methoxy carbon |

| C-6 | ~43 | Quinuclidine carbon |

| C-2 | ~40 | Quinuclidine carbon |

| C-3, C-7 | ~27 | Quinuclidine carbons |

| C-5 | ~25 | Quinuclidine carbon |

| C-4 | ~21 | Quinuclidine carbon |

IR (Infrared) Spectroscopy

The IR spectrum of this compound will be characterized by the presence of a strong absorption band corresponding to the C=O stretching vibration of the ketone, which is absent in the spectrum of quinine.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (ketone) | ~1700-1720 | Strong |

| C=N, C=C (aromatic) | ~1500-1600 | Medium-Strong |

| C-H (sp², aromatic) | ~3000-3100 | Medium |

| C-H (sp³) | ~2850-2960 | Medium |

| C-O (ether) | ~1030-1250 | Strong |

MS (Mass Spectrometry)

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be influenced by the presence of the quinoline and quinuclidine rings, as well as the ketone functionality.

| Ion | Expected m/z | Notes |

| [M]⁺ | 322.17 | Molecular ion |

| [M - CH=CH₂]⁺ | 295.16 | Loss of vinyl group |

| [M - C₂H₃]⁺ | 295.16 | Loss of vinyl radical |

| Quinoline fragment | 158.06 | Cleavage of the C4'-C9 bond |

| Quinuclidine fragment | 136.11 | Cleavage of the C4'-C9 bond |

Potential Biological Signaling Pathways

While specific biological targets of this compound have not been extensively studied, the presence of the quinone-like moiety in the quinolinone ring suggests potential interactions with cellular pathways known to be modulated by other quinones. Quinones are known to be electrophilic and can participate in redox cycling, leading to interactions with various cellular nucleophiles and the generation of reactive oxygen species (ROS).

Keap1/Nrf2 Antioxidant Response Pathway

Quinones can act as electrophiles and modify cysteine residues on the Keap1 protein. This modification disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of antioxidant and detoxification enzymes.

Caption: Potential modulation of the Keap1/Nrf2 pathway.

NF-κB Inflammatory Pathway

The IκB kinase (IKK) complex is a key regulator of the NF-κB signaling pathway. Quinones have been shown to inhibit IKK activity, likely through covalent modification of cysteine residues in the kinase. This inhibition prevents the phosphorylation and subsequent degradation of IκB, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.[2]

Caption: Potential inhibition of the NF-κB signaling pathway.

Conclusion

This technical guide has provided a detailed framework for the synthesis and characterization of this compound. The Woodward-Oppenauer oxidation stands out as a reliable synthetic route. The comprehensive spectroscopic data, both predicted and reported, will serve as a valuable resource for the identification and quality control of this compound. Furthermore, the exploration of potential biological signaling pathways offers a starting point for future pharmacological investigations into the therapeutic potential of this compound. Further research is warranted to isolate and fully characterize this compound and to elucidate its specific biological targets and mechanisms of action.

References

An In-depth Technical Guide to the Physicochemical Properties of 2'-Oxoquinine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Oxoquinine, a derivative of the Cinchona alkaloid quinine, belongs to the quinolone class of compounds. While its parent compound, quinine, has a long history in the treatment of malaria, the physicochemical and biological properties of this compound are less extensively characterized. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, based on computed data. Furthermore, it outlines detailed, generalized experimental protocols for the determination of key physicochemical parameters, applicable to this and similar alkaloid structures. The potential biological activities and mechanisms of action are also discussed in the context of the broader quinolone and quinone chemical classes. This document serves as a valuable resource for researchers and drug development professionals interested in the further investigation and potential application of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For this compound, the available data are primarily computational. A summary of these properties is presented in Table 1.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₄N₂O₃ | PubChem |

| Molecular Weight | 340.4 g/mol | PubChem[1] |

| IUPAC Name | 4-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]-6-methoxy-1H-quinolin-2-one | PubChem |

| Canonical SMILES | COC1=CC2=C(C=C1)C(=O)NC(=C2)--INVALID-LINK--[C@H]1C[C@@H]2CCN1C[C@@H]2C=C | PubChem |

| XLogP3 | 2.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 340.17869263 g/mol | PubChem[1] |

| Topological Polar Surface Area | 85.8 Ų | PubChem |

Note: The data presented in this table are computationally derived and have not been experimentally verified.

Experimental Protocols for Physicochemical Characterization

To facilitate further research and validation of the computed data, this section provides detailed, generalized experimental protocols for determining key physicochemical properties of quinoline alkaloids like this compound.

Melting Point Determination

The melting point is a fundamental physical property indicative of a compound's purity.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small, dry sample of this compound is finely powdered. The powdered sample is then packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which is equipped with a calibrated thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance. A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.

Solubility Determination

Solubility is a critical parameter influencing a drug's absorption and distribution.

Methodology: Shake-Flask Method

-

Solvent Selection: A range of pharmaceutically relevant solvents should be tested, including water, ethanol, methanol, dimethyl sulfoxide (DMSO), and buffered solutions at various pH values (e.g., pH 2, 7.4, and 9).

-

Equilibration: An excess amount of this compound is added to a known volume of the selected solvent in a sealed flask. The flask is then agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, the suspension is filtered to remove undissolved solid. The concentration of this compound in the clear filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Quantification: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at different physiological pH values, which affects its solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration

-

Sample Preparation: A known amount of this compound is dissolved in a suitable solvent system (e.g., water or a water/co-solvent mixture).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For compounds with multiple ionizable groups, multiple inflection points may be observed.

Lipophilicity (LogP) Determination

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a key indicator of a drug's ability to cross cell membranes.

Methodology: Shake-Flask Method (n-octanol/water)

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (e.g., water). This solution is then mixed with a known volume of the other phase (n-octanol) in a sealed flask.

-

Equilibration: The flask is agitated for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation and Analysis: The mixture is centrifuged to ensure complete separation of the two phases. The concentration of this compound in each phase is then determined using a suitable analytical technique like HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity and signaling pathways of this compound are limited, its structural similarity to quinolones and the presence of a quinone-like moiety provide insights into its potential mechanisms of action.

3.1. Inhibition of DNA Gyrase and Topoisomerase IV

Quinolone antibiotics are known to exert their antibacterial effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[2][3][4] These enzymes are essential for DNA replication, repair, and recombination. Quinolones stabilize the enzyme-DNA complex in a state where the DNA is cleaved, leading to the accumulation of double-strand breaks and subsequent cell death.[2][3][4] Given that this compound possesses a 4-quinolone core structure, it is plausible that it may exhibit similar inhibitory activity against these bacterial enzymes.

3.2. Generation of Reactive Oxygen Species (ROS)

The quinone moiety is a structural feature found in many antitumor agents.[1] These compounds can undergo bioreductive activation to form semiquinone radicals, which can then react with molecular oxygen to produce superoxide anions and other reactive oxygen species (ROS).[1][5] This leads to oxidative stress, causing damage to cellular macromolecules such as DNA, lipids, and proteins, ultimately resulting in cytotoxicity. The 2-oxo group in this compound may confer some quinone-like properties, suggesting a potential for ROS-mediated biological activity.

Diagram of Potential Mechanism of Action

References

- 1. Studies on the mechanism of action of quinone antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. The mechanism of action of quinone antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

2'-Oxoquinine CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Oxoquinine, a derivative of the well-known antimalarial compound quinine, belongs to the quinolone class of heterocyclic compounds. While research on this compound itself is limited, its structural similarity to other biologically active quinolones suggests potential applications in medicinal chemistry and drug discovery. This technical guide provides a summary of the available information on this compound, including its chemical identity and molecular structure. Due to the scarcity of specific experimental data for this compound, this guide also presents generalized experimental protocols and data for structurally related compounds to serve as a reference for researchers.

Chemical Identity and Molecular Structure

This compound is identified by the Chemical Abstracts Service (CAS) number 36508-93-7 .[1] Its molecular formula is C20H24N2O3 , and its IUPAC name is 4-[(R)---INVALID-LINK--methyl]-6-methoxyquinolin-2(1H)-one.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 36508-93-7 | [1] |

| Molecular Formula | C20H24N2O3 | [1] |

| Molecular Weight | 340.42 g/mol | [1] |

| IUPAC Name | 4-[(R)---INVALID-LINK--methyl]-6-methoxyquinolin-2(1H)-one | [1] |

Below is the two-dimensional molecular structure of this compound:

Figure 1: Molecular Structure of this compound.

Experimental Protocols

Due to the limited availability of specific experimental protocols for this compound in the public domain, the following section provides a generalized protocol for its synthesis based on established methods for the oxidation of quinine and related alkaloids. Researchers should note that optimization of these conditions for the specific synthesis of this compound will be necessary.

General Synthesis of this compound via Oxidation of Quinine

This protocol is a representative method and may require optimization.

Materials:

-

Quinine

-

Oxidizing agent (e.g., m-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, or potassium permanganate)

-

Anhydrous solvent (e.g., dichloromethane, chloroform, or acetone)

-

Buffer solution (if required for pH control)

-

Reagents for work-up (e.g., sodium thiosulfate, sodium bicarbonate, brine)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for chromatography (e.g., ethyl acetate, hexane, methanol)

-

Silica gel for column chromatography

Procedure:

-

Dissolve quinine in an appropriate anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to a suitable temperature (e.g., 0 °C) using an ice bath.

-

Slowly add a solution of the oxidizing agent in the same solvent to the reaction mixture with constant stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench any excess oxidizing agent. For example, if using m-CPBA, a solution of sodium thiosulfate can be added.

-

Wash the organic layer sequentially with a saturated solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system to isolate this compound.

-

Characterize the purified product using spectroscopic methods such as NMR, IR, and mass spectrometry.

Quantitative Data

Table 2: Biological Activity of Representative Quinolone and Quinone Derivatives (for reference only)

| Compound Class | Target/Assay | IC50/EC50 | Reference |

| Quinolone derivatives | Antibacterial (various strains) | Varies (µg/mL to mM range) | N/A |

| Naphthoquinone derivatives | Anticancer (various cell lines) | Varies (µM range) | N/A |

| Quinolone-3-carboxylic acids | Antibacterial (various strains) | Varies (µg/mL range) | N/A |

Note: The data in this table is for general informational purposes and does not represent the biological activity of this compound.

Signaling Pathways and Experimental Workflows

Information regarding the specific interaction of this compound with cellular signaling pathways is currently unavailable. The following diagram illustrates a general workflow for the synthesis and characterization of this compound, as no specific biological pathways can be depicted based on the available data.

Caption: General workflow for the synthesis, purification, characterization, and biological evaluation of this compound.

Conclusion

This technical guide consolidates the currently available information on this compound. While its basic chemical identity is established, there is a notable absence of detailed experimental data regarding its synthesis, spectroscopic properties, and biological activity in publicly accessible literature. The provided generalized protocols and reference data for related compounds aim to facilitate future research into this potentially valuable molecule. Further investigation is warranted to elucidate the specific properties and potential applications of this compound in the fields of medicinal chemistry and drug development.

References

2'-Oxoquinine: From Natural Discovery to Synthetic Pathways and Biological Relevance

For Immediate Release

[City, State] – October 31, 2025 – A comprehensive technical guide released today sheds new light on 2'-Oxoquinine, a quinoline alkaloid that has intrigued chemists and pharmacologists. This document details its unexpected natural discovery, outlines synthetic methodologies, and explores its biological implications, providing a critical resource for researchers in drug discovery and natural product chemistry.

Discovery and Natural Occurrence

Contrary to previous assumptions that it was solely a synthetic derivative, this compound, also known as quininone, has been identified as a naturally occurring alkaloid. In a seminal study, Crooks and Robinson reported the isolation of quininone from the bark of Cinchona ledgeriana, a plant species renowned for its production of quinine and other Cinchona alkaloids. While the full experimental details of this isolation are not widely available, this discovery underscores the biosynthetic complexity within the Cinchona genus and establishes a natural precedent for this compound.

Synthetic Pathways: The Oppenauer Oxidation of Quinine

The primary and most well-documented route to this compound is through the oxidation of quinine. The Oppenauer oxidation, a method for the selective oxidation of secondary alcohols to ketones, has been successfully applied for this transformation. A notable modification by Woodward utilized potassium tert-butoxide and benzophenone for the oxidation of quinine to quininone. This approach was particularly effective as traditional aluminum-based catalysts were found to be inhibited by the Lewis-basic nitrogen atom in the quinine molecule.

A general procedure for the Oppenauer-type oxidation of quinine involves dissolving quinine in an anhydrous solvent such as toluene. In a separate vessel, a "Ketyl" reagent is prepared by reacting an alkali metal with a diphenylketone in a suitable solvent. The hot quinine solution is then added to the "Ketyl" solution and refluxed. After the reaction is complete, the mixture is cooled, washed, and the product is extracted with a dilute acid. Neutralization of the acidic extract yields an oil that crystallizes to give a mixture of quininone and its epimer, quinidinone.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C20H22N2O3 |

| Molecular Weight | 338.4 g/mol |

| IUPAC Name | (R)-4-((2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-6-methoxyquinoline-2(1H)-one |

| CAS Number | 57436-05-6 |

| Appearance | Crystalline solid (from synthetic routes) |

Biological Significance and Signaling Pathways

While research specifically targeting this compound is limited, its structural relationship to quinine and its classification as a quinone derivative provide insights into its potential biological activities. Quinones are a well-established class of compounds with diverse pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. Their mechanism of action is often attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and the induction of oxidative stress in target cells. This can, in turn, modulate various signaling pathways.

Given that this compound is a metabolite of quinine, it may play a role in the overall pharmacological profile of quinine, which is known to act as a blood schizonticide in the treatment of malaria. The primary mechanism of quinine involves the inhibition of hemozoin biocrystallization in the malaria parasite. It is plausible that metabolites like this compound could contribute to the therapeutic or toxicological effects of quinine.

Further research is warranted to elucidate the specific biological targets and signaling pathways modulated by this compound.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the key processes related to this compound.

Conclusion

This compound stands at the intersection of natural product chemistry and synthetic organic chemistry. Its discovery in Cinchona ledgeriana opens up new avenues for biosynthetic research, while established synthetic routes provide a means to access this compound for further pharmacological investigation. Although its specific biological activities are not yet fully characterized, its structural features suggest a potential for engaging in redox-sensitive signaling pathways, a promising area for future drug development efforts. This technical guide provides a foundational resource to stimulate and support these future investigations.

An In-depth Technical Guide to 2'-Oxoquinine Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Cinchona alkaloids, a family of natural products isolated from the bark of the Cinchona tree, have long been a cornerstone in medicinal chemistry, with quinine being a historic antimalarial agent. Chemical modifications of these intricate scaffolds have led to the development of a diverse range of derivatives with a broad spectrum of biological activities. This technical guide focuses on a specific, yet underexplored, class of these compounds: 2'-oxoquinine derivatives and their analogues. These molecules incorporate a quinoline-2-one (quinolone) moiety, a structural feature prevalent in many synthetic drugs, into the natural Cinchona alkaloid framework. This guide provides a comprehensive overview of the synthesis, potential biological activities, and proposed mechanisms of action of these hybrid molecules, drawing upon data from structurally related compounds to illuminate their potential. Detailed experimental protocols and visual representations of synthetic and signaling pathways are included to facilitate further research and development in this promising area.

Introduction

Cinchona alkaloids, including quinine, quinidine, cinchonine, and cinchonidine, are characterized by a quinoline ring system linked to a quinuclidine bicycle. Their diverse biological activities extend beyond their renowned antimalarial properties to include anticancer, antiarrhythmic, and catalytic applications. The quinoline ring is a key pharmacophore, and its modification represents a viable strategy for the generation of novel therapeutic agents.

The introduction of an oxo group at the 2'-position of the quinoline ring transforms the native quinoline into a quinolin-2-one (1,2-dihydro-2-oxoquinoline) structure. This modification is significant as the quinolone scaffold is a privileged structure in medicinal chemistry, found in numerous antibacterial, anticancer, and antiviral drugs. The fusion of this synthetic pharmacophore with the complex, chiral Cinchona alkaloid backbone is anticipated to yield hybrid molecules with unique pharmacological profiles.

Historical precedent for such a modification exists with the documented synthesis of "allo-2'-oxohexahydroquinine" in 1954, confirming the chemical feasibility of this class of compounds. This guide aims to consolidate the fragmented knowledge in this area and provide a forward-looking perspective for the design and investigation of novel this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is not widely reported in contemporary literature. However, established methods for the synthesis of quinolin-2-ones from various precursors can be adapted to Cinchona alkaloids. The primary challenge lies in the selective oxidation of the C-2' position of the quinoline ring without affecting other sensitive functional groups within the alkaloid structure.

Proposed Synthetic Pathway

A plausible synthetic route to this compound derivatives could involve the following key steps, starting from a readily available Cinchona alkaloid such as quinine.

Caption: Proposed synthetic workflow for this compound.

Step 1: N-Oxidation of the Quinoline Ring The nitrogen atom of the quinoline ring in quinine can be oxidized to the corresponding N-oxide using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA).

Step 2: Rearrangement to 2'-Hydroxyquinine The resulting N-oxide can undergo rearrangement to introduce a hydroxyl group at the 2'-position. The Boekelheide reaction, which involves treating the N-oxide with acetic anhydride followed by hydrolysis, is a classic method for achieving this transformation.

Step 3: Oxidation to this compound The final step involves the oxidation of the 2'-hydroxyquinoline intermediate to the desired this compound. A variety of mild oxidizing agents, such as manganese dioxide (MnO₂) or Dess-Martin periodinane, could be employed to effect this conversion without over-oxidation or degradation of the quinuclidine moiety.

Biological Activities and Quantitative Data

Anticancer and Cytotoxic Activity

Numerous studies have demonstrated the cytotoxic potential of Cinchona alkaloid derivatives against various cancer cell lines. Modifications at the C-9 hydroxyl group have been particularly fruitful in enhancing anticancer activity.

| Compound ID | Parent Alkaloid | Modification | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |

| 1u | Cinchonine | C9-O-(2,4-dichlorobenzyl) | Multiple | < 10 | [1][2] |

| 1w | Cinchonine | C9-O-(3,5-bis(trifluoromethyl)benzyl) | Multiple | < 10 | [1][2] |

| 2e | epi-Quinidine | C9-N'-bis(3,5-trifluoromethyl)phenylthiourea | Multiple | < 10 | [1][2] |

| 3d | epi-Cinchonidine | C9-N'-bis(3,5-trifluoromethyl)phenylthiourea | Multiple | < 10 | [1][2] |

| Thiourea Derivative | Quinine | C9-thiourea | MES-SA | 1.3 - 21 | [3] |

| Squaramide Derivative | Quinine | C9-squaramide | MES-SA | 1.3 - 21 | [3] |

Table 1: Cytotoxic activity of selected Cinchona alkaloid derivatives.

Antiprotozoal Activity

Cinchona alkaloids and their derivatives have shown activity against various protozoan parasites beyond Plasmodium falciparum.

| Compound ID | Parent Alkaloid | Modification | Parasite | IC₅₀ / GI₅₀ (µM) | Reference |

| 2e | epi-Quinidine | C9-N'-bis(3,5-trifluoromethyl)phenylthiourea | Trypanosoma brucei brucei | 0.3 - 0.4 | [1][2] |

| 3d | epi-Cinchonidine | C9-N'-bis(3,5-trifluoromethyl)phenylthiourea | Trypanosoma brucei brucei | 0.3 - 0.4 | [1][2] |

Table 2: Trypanocidal activity of selected Cinchona alkaloid derivatives.

Mechanism of Action

The mechanism of action of this compound derivatives is likely to be multifaceted, potentially combining the known mechanisms of both Cinchona alkaloids and quinolone compounds.

Cinchona Alkaloid Mechanism: Quinine and its analogues are known to interfere with heme detoxification in the malaria parasite, leading to the accumulation of toxic heme and subsequent parasite death. They have also been shown to intercalate into DNA and inhibit DNA and protein synthesis.

Quinolone Mechanism: Quinolone antibiotics primarily target bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), leading to the stabilization of the enzyme-DNA cleavage complex and subsequent DNA fragmentation and cell death. Some quinolones also exhibit activity against eukaryotic topoisomerases.

A this compound derivative could therefore exert its biological effects through one or more of the following pathways:

-

Dual-Target Inhibition: The molecule could simultaneously target processes unique to a pathogen (e.g., heme detoxification) and essential cellular machinery like DNA replication.

-

Enhanced DNA Intercalation: The planar quinolone moiety may enhance the DNA binding affinity of the Cinchona alkaloid scaffold.

-

Topoisomerase Poisoning: The quinolone portion could act as a topoisomerase poison, a mechanism that is particularly relevant for anticancer activity.

Caption: Proposed mechanisms of action for this compound derivatives.

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of a this compound Derivative

Materials:

-

Quinine

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Acetic anhydride

-

Sodium bicarbonate (saturated aqueous solution)

-

Manganese dioxide (MnO₂)

-

Chloroform

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

N-Oxidation: Dissolve quinine in DCM and cool to 0 °C. Add m-CPBA portion-wise and stir the reaction mixture at room temperature until TLC analysis indicates complete consumption of the starting material. Wash the reaction mixture with saturated NaHCO₃ solution, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude Quinine N-oxide.

-

Boekelheide Rearrangement: Treat the crude N-oxide with acetic anhydride and heat the mixture. Monitor the reaction by TLC. After completion, carefully quench the reaction with water and neutralize with NaHCO₃. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry, and concentrate to yield the crude 2'-acetoxyquinine. Hydrolyze the acetate group using a mild base (e.g., K₂CO₃ in methanol/water) to afford 2'-hydroxyquinine. Purify by column chromatography.

-

Oxidation: Dissolve the purified 2'-hydroxyquinine in chloroform. Add activated MnO₂ and stir the suspension at room temperature. Monitor the reaction progress by TLC. Upon completion, filter off the MnO₂ and wash with chloroform. Concentrate the filtrate to obtain the crude this compound. Purify the final product by column chromatography or recrystallization.

Characterization: The structure of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds (this compound derivatives) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound derivatives and their analogues represent a compelling yet underexplored area of medicinal chemistry. The fusion of the natural Cinchona alkaloid scaffold with the synthetically versatile quinolone moiety holds significant promise for the development of novel therapeutic agents with potentially unique mechanisms of action. While direct biological data for this specific class of compounds is currently limited, the information available for structurally related derivatives suggests that they are likely to exhibit potent anticancer and antiprotozoal activities.

Future research should focus on:

-

Development of robust and efficient synthetic routes to access a variety of this compound derivatives with diverse substitution patterns.

-

Systematic in vitro and in vivo evaluation of these compounds against a broad panel of cancer cell lines and pathogenic organisms.

-

In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways affected by these hybrid molecules.

The exploration of this novel chemical space at the intersection of natural product chemistry and synthetic medicinal chemistry is a promising endeavor for the discovery of next-generation therapeutics.

References

An In-depth Technical Guide on the Theoretical Stability of 2'-Oxoquinine

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2'-Oxoquinine, a metabolite of the renowned antimalarial drug quinine, is of significant interest in understanding the overall pharmacological and toxicological profile of its parent compound. While extensive experimental research has been conducted on quinine and its metabolites, comprehensive theoretical studies on the stability of this compound are not widely available in the current literature. This technical guide consolidates the available computed data for this compound and outlines the established theoretical methodologies that can be employed to rigorously evaluate its stability. By examining computational approaches applied to quinine and other quinoline derivatives, this document provides a framework for future theoretical investigations into the degradation pathways and molecular stability of this compound.

Introduction

Quinine, a primary alkaloid from the cinchona bark, has been a cornerstone in the treatment of malaria for centuries. Its metabolism in vivo leads to the formation of several derivatives, including this compound, also known as 2'-quininone.[1] The stability of these metabolites is crucial as it can influence their biological activity, persistence, and potential for causing adverse effects. Theoretical and computational chemistry offer powerful tools to investigate molecular stability, reaction energetics, and degradation pathways at the atomic level.[2]

Despite the importance of quinine's metabolites, dedicated theoretical studies on the stability of this compound are sparse. This guide aims to bridge this gap by summarizing the existing computed properties of this compound and presenting a detailed overview of the theoretical protocols that can be applied to study its stability. The methodologies are derived from computational studies on quinine and related quinoline compounds, providing a robust foundation for researchers in drug development and computational chemistry.

Computed Properties of this compound

Quantitative data on the fundamental properties of this compound has been computed and is available through databases such as PubChem. These properties provide a baseline for understanding the molecule's physicochemical characteristics.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₄N₂O₃ | PubChem[3] |

| Molecular Weight | 340.4 g/mol | PubChem[3] |

| Exact Mass | 340.17869263 Da | PubChem[3] |

| IUPAC Name | 4-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]-6-methoxy-3H-quinolin-2-one | PubChem[3] |

| InChI Key | CTPMRCUKNXMFRT-OCCRYCDCSA-N | PubChem[3] |

| Canonical SMILES | COC1=CC2=C(CC(=O)N=C2C=C1)--INVALID-LINK--O | PubChem[3] |

| Topological Polar Surface Area | 62.1 Ų | PubChem[3] |

| Complexity | 731 | PubChem[3] |

Theoretical and Computational Protocols

To investigate the stability of this compound, a variety of computational methods can be employed. The following protocols are based on methodologies successfully applied to quinine and other quinoline derivatives.[2][4]

DFT is a robust method for determining the ground-state geometry and electronic structure of molecules.

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Functional: A hybrid functional such as B3LYP is commonly used for organic molecules and has shown good results for quinine.[2]

-

Basis Set: A Pople-style basis set like 6-311++G(d,p) is recommended to provide a good balance between accuracy and computational cost.[2]

-

Procedure:

-

The initial 3D structure of this compound is generated.

-

A geometry optimization is performed to find the lowest energy conformation.

-

Frequency calculations are then carried out to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).

-

-

Key Outputs: Optimized molecular geometry, HOMO-LUMO energy gap (an indicator of chemical reactivity), molecular electrostatic potential (MEP) maps (to identify sites susceptible to electrophilic or nucleophilic attack), and vibrational frequencies.

TD-DFT is used to study the behavior of the molecule in its excited states, which is relevant for assessing photostability.

-

Software: As with DFT, Gaussian or similar packages are suitable.

-

Methodology: Using the optimized ground-state geometry from the DFT calculations, TD-DFT calculations are performed to determine the energies of the lowest singlet and triplet excited states.

-

Key Outputs: Vertical excitation energies and oscillator strengths, which can be correlated with the UV-Vis absorption spectrum.

The stability of a molecule can be significantly influenced by the solvent. Implicit solvation models are an efficient way to account for these effects.

-

Model: The Polarizable Continuum Model (PCM) is a widely used and effective choice.

-

Procedure: The DFT and TD-DFT calculations described above are repeated, incorporating the PCM to simulate a solvent environment (e.g., water or ethanol).

-

Key Outputs: Geometries, energies, and electronic properties in the specified solvent, allowing for an assessment of how the solvent impacts stability.

To study specific degradation reactions, such as hydrolysis or oxidation, the corresponding reaction pathways can be modeled.

-

Procedure:

-

The structures of the reactant (this compound), the proposed product(s), and any intermediates are optimized.

-

A transition state (TS) search is performed to locate the saddle point on the potential energy surface connecting the reactant and product.

-

Intrinsic Reaction Coordinate (IRC) calculations are carried out to confirm that the located TS correctly connects the desired reactant and product.

-

-

Key Outputs: The activation energy (the energy difference between the reactant and the transition state), which provides a quantitative measure of the kinetic stability of the molecule with respect to that specific degradation pathway.

Visualizations of Theoretical Workflows and Potential Pathways

The following diagrams illustrate the logical flow of a theoretical stability study and a hypothesized degradation pathway for this compound based on the known metabolism of quinine.

Caption: Workflow for a theoretical stability study of this compound.

Caption: Hypothesized metabolic and degradation pathways involving this compound.

Conclusion and Future Outlook

This technical guide has synthesized the currently available computed data for this compound and detailed a comprehensive suite of theoretical protocols for assessing its stability. While direct computational studies on the stability of this compound are lacking, the methodologies outlined, which have been successfully applied to its parent compound quinine and other related molecules, provide a clear roadmap for future research.

For drug development professionals and researchers, a thorough theoretical understanding of the stability of metabolites like this compound is invaluable. Such studies can predict potential degradation products, inform on storage conditions, and provide insights into the molecule's reactivity within a biological system. It is anticipated that the application of the computational workflows described herein will yield significant insights into the chemical stability of this compound, ultimately contributing to a more complete understanding of the pharmacology of quinine. Further research in this area is strongly encouraged to fill the existing knowledge gap.

References

- 1. Metabolism and elimination of quinine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinine Charge Transfer Complexes with 2,3-Dichloro-5,6-Dicyano-Benzoquinone and 7,7,8,8-Tetracyanoquinodimethane: Spectroscopic Characterization and Theoretical Study [mdpi.com]

- 3. This compound | C20H24N2O3 | CID 91810516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unveiling the Enigmatic Mechanism of 2'-Oxoquinine: A Hypothetical Framework

For Immediate Release

A Deep Dive into the Potential Pharmacological Actions of a Key Quinine Metabolite for Researchers, Scientists, and Drug Development Professionals.

While the precise mechanism of action for 2'-oxoquinine, a metabolite of the renowned antimalarial drug quinine, remains to be definitively elucidated by experimental studies, a compelling hypothesis can be formulated based on its structural characteristics and the known biological activities of related compounds. This whitepaper consolidates the available, albeit indirect, evidence to propose a plausible mechanistic framework for this compound, offering a valuable starting point for future research and drug discovery initiatives.

Executive Summary

This compound, also known as 2'-quininone, is a recognized metabolite of quinine. Despite the long history of quinine's clinical use, the specific biological roles of its metabolites are not well understood. Drawing parallels from the activities of its parent compound, other quinine metabolites, and structurally similar quinolinone and quinone molecules, it is hypothesized that this compound may exert its biological effects through a multi-pronged mechanism involving inhibition of tubulin polymerization and the induction of apoptosis via oxidative stress . This document outlines this hypothesis, supported by data from related compounds, and provides detailed hypothetical experimental protocols to guide its validation.

The Metabolic Context of this compound

Quinine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes, leading to the formation of several metabolites. The major metabolite, 3-hydroxyquinine, has been shown to contribute to the overall antimalarial activity of the parent drug, albeit to a lesser extent.[1] this compound is another identified metabolite, and intriguingly, its formation appears to be independent of the major CYP enzymes CYP3A4, CYP1A2, and CYP2C19, suggesting a distinct metabolic pathway. The inherent biological activity of this compound itself, however, has not been the subject of direct investigation.

A Dual-Pronged Mechanistic Hypothesis

Given the 2-oxoquinoline core of this compound and its quinone-like features, a two-pronged mechanism of action is proposed:

-

Disruption of Microtubule Dynamics through Tubulin Polymerization Inhibition: The 2-oxoquinoline scaffold is present in a number of synthetic compounds that have demonstrated potent anticancer activity by inhibiting tubulin polymerization. These agents often bind to the colchicine site on tubulin, preventing the formation of microtubules. This disruption of the cellular cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis. It is plausible that this compound, by virtue of its 2-oxoquinoline structure, could act as a tubulin polymerization inhibitor.

-

Induction of Apoptosis via Reactive Oxygen Species (ROS) Generation: Quinone structures are known to be redox-active and can participate in futile cycling, leading to the generation of reactive oxygen species (ROS). An excess of intracellular ROS can induce oxidative stress, damaging cellular components such as lipids, proteins, and DNA, and activating apoptotic signaling pathways. The quinone-like moiety in this compound could potentially undergo redox cycling, leading to an increase in ROS levels and subsequent programmed cell death.

Supporting Evidence from Structurally Related Compounds

While direct evidence for this compound is lacking, studies on related molecules provide a strong foundation for this hypothesis.

| Compound Class | Observed Biological Activity | Potential Relevance to this compound |

| 2-Oxoquinoline Derivatives | Inhibition of tubulin polymerization, binding to the colchicine site, induction of G2/M cell cycle arrest and apoptosis. | The shared 2-oxoquinoline core suggests a similar mode of action. |

| Quinone Compounds | Generation of reactive oxygen species (ROS), induction of oxidative stress, and apoptosis. | The quinone-like structure of this compound points to a potential for inducing oxidative stress. |

| Quinine Metabolites (e.g., 3-hydroxyquinine) | Contributes to the antimalarial activity of quinine.[1] | Demonstrates that quinine metabolites can be biologically active, supporting the potential for this compound to have its own pharmacological effects. |

Visualizing the Hypothesized Mechanisms

To clearly illustrate the proposed signaling pathways and experimental workflows, the following diagrams have been generated using the DOT language.

Caption: Hypothesized pathway of this compound-induced apoptosis via tubulin polymerization inhibition.

Caption: Hypothesized pathway of this compound-induced apoptosis via ROS generation.

Proposed Experimental Protocols for Hypothesis Validation

To empirically test the proposed mechanism of action for this compound, the following key experiments are suggested:

Tubulin Polymerization Assay

-

Objective: To determine if this compound directly inhibits the polymerization of tubulin in vitro.

-

Methodology:

-

Purify tubulin from a suitable source (e.g., bovine brain).

-

Induce tubulin polymerization in the presence of GTP and a polymerization-promoting agent (e.g., glycerol).

-

Monitor the increase in absorbance at 340 nm over time in a temperature-controlled spectrophotometer, which corresponds to the rate of microtubule formation.

-

Perform the assay with varying concentrations of this compound, a known tubulin polymerization inhibitor (e.g., colchicine) as a positive control, and a vehicle control (e.g., DMSO).

-

Calculate the IC50 value for this compound.

-

Cell Cycle Analysis by Flow Cytometry

-

Objective: To assess the effect of this compound on cell cycle progression in a relevant cancer cell line.

-

Methodology:

-

Culture a suitable cancer cell line (e.g., HeLa or a neuroblastoma line) and treat with various concentrations of this compound for a defined period (e.g., 24 hours).

-

Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye (e.g., propidium iodide).

-

Analyze the DNA content of the cells using a flow cytometer.

-

Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) to determine if this compound induces cell cycle arrest at a specific phase.

-

Intracellular ROS Measurement

-

Objective: To quantify the generation of reactive oxygen species in cells treated with this compound.

-

Methodology:

-

Treat a suitable cell line with this compound for various time points.

-

Load the cells with a fluorescent ROS indicator dye (e.g., 2',7'-dichlorodihydrofluorescein diacetate - DCFH-DA).

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

-

Include a positive control (e.g., H₂O₂) and a negative control (untreated cells). An antioxidant like N-acetylcysteine (NAC) can be used to confirm that the observed effect is ROS-dependent.

-

Apoptosis Assays

-

Objective: To confirm that this compound induces apoptosis.

-

Methodology:

-

Annexin V/Propidium Iodide Staining: Treat cells with this compound and then stain with FITC-conjugated Annexin V and propidium iodide. Analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Caspase Activity Assay: Use a colorimetric or fluorometric assay to measure the activity of key executioner caspases (e.g., caspase-3/7) in cell lysates after treatment with this compound.

-

Future Directions and Conclusion

The proposed dual-pronged mechanism of action for this compound, centered on tubulin polymerization inhibition and ROS-mediated apoptosis, provides a robust and testable framework for future research. The lack of direct experimental data on this metabolite represents a significant knowledge gap in the pharmacology of quinine and its derivatives. The experimental protocols outlined in this whitepaper offer a clear path forward to elucidate the biological activity of this compound.

Confirmation of this hypothesis could have significant implications for drug development. A naturally occurring metabolite with potential anticancer activity could serve as a valuable lead compound for the design of novel chemotherapeutic agents. Furthermore, a deeper understanding of the biological effects of all quinine metabolites is crucial for a comprehensive appreciation of the drug's overall therapeutic and toxicological profile. The enigmatic mechanism of this compound awaits its discovery, and the journey to unravel it promises to be a scientifically rewarding endeavor.

References

Preliminary Biological Activity of 2'-Oxoquinine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Oxoquinine, also known as 2'-quininone, is a recognized metabolite of the pivotal antimalarial drug, quinine. While the biological activities of quinine and its major metabolite, 3-hydroxyquinine, have been the subject of numerous studies, the specific pharmacological profile of this compound remains largely uncharted territory. This technical guide synthesizes the currently available, albeit limited, information on the preliminary biological activity of this compound and highlights the significant knowledge gaps that present opportunities for future research.

Current Understanding of this compound

This compound is formed in vivo through the metabolic transformation of quinine. Studies on quinine metabolism have identified the formation of this compound, indicating its presence in biological systems following quinine administration. One study noted that the formation of 2'-quininone is influenced by inhibitors of cytochrome P450 enzymes, suggesting a role for these enzymes in its biosynthesis[1].

Despite its identification as a metabolite, dedicated studies on the biological activities of this compound are scarce in publicly available scientific literature. The majority of research on quinine derivatives has centered on modifications of other parts of the quinine molecule or has focused on the more abundant metabolites.

Inferred and Potential Biological Activities

While direct experimental data is lacking, some inferences and hypotheses about the potential biological activities of this compound can be drawn from the broader class of quinoline and quinone compounds.

Antimalarial Activity: Quinine's primary therapeutic application is as an antimalarial agent[2]. A comparative study on the antimalarial activity of quinine and its principal metabolite, 3-hydroxyquinine, was conducted, but unfortunately, this compound was not included in this investigation. Given its structural relationship to quinine, it is plausible that this compound may possess some level of antiplasmodial activity, although this remains to be experimentally verified.

Cytotoxicity: Quinone-containing compounds are a well-established class of cytotoxic agents, with many exhibiting anticancer properties[3]. The quinone-like moiety in this compound suggests that it could potentially exhibit cytotoxic effects against various cell lines. However, without empirical data, such as IC50 values from cytotoxicity assays, this remains speculative.

Antimicrobial and Antiviral Activities: Derivatives of the quinoline scaffold have been explored for a wide range of antimicrobial and antiviral activities[4][5][6][7][8][9][10][11][12][13][14][15]. The core structure of this compound aligns with compounds that have shown inhibitory effects against various pathogens. Future screening of this compound against a panel of bacteria, fungi, and viruses could reveal novel therapeutic properties.

Data Presentation

Due to the absence of specific quantitative data on the biological activity of this compound in the reviewed literature, a structured table of IC50, EC50, or other quantitative metrics cannot be provided at this time.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available in the current body of scientific literature. For future investigations, standard protocols for assessing antimalarial, cytotoxic, antimicrobial, and antiviral activities would be applicable. Examples include:

-

In Vitro Antimalarial Assay: SYBR Green I-based fluorescence assay using various strains of Plasmodium falciparum.

-

Cytotoxicity Assay: MTT or resazurin-based assays against a panel of human cancer cell lines (e.g., A549, HeLa, MCF-7) to determine IC50 values[16][17][18][19].

-

Antimicrobial Assays: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a range of bacterial and fungal strains.

-

Antiviral Assays: Plaque reduction assays or other relevant viral replication assays depending on the target virus.

Visualization of Research Gaps

The following diagram illustrates the current knowledge gap regarding the biological activity of this compound.

Conclusion and Future Directions

The preliminary biological activity of this compound is a significantly understudied area. As a metabolite of a cornerstone antimalarial drug, a thorough investigation into its pharmacological profile is warranted. Future research should prioritize the following:

-

Chemical Synthesis and Purification: Development of an efficient and scalable synthesis of this compound to provide sufficient material for comprehensive biological screening.

-

Broad-Spectrum Biological Screening: Systematic evaluation of the antimalarial, cytotoxic, antibacterial, antifungal, and antiviral activities of purified this compound.

-

Mechanism of Action Studies: If significant activity is identified, subsequent studies should focus on elucidating the mechanism of action to understand its molecular targets and pathways.

A deeper understanding of the biological role of this compound will not only contribute to a more complete picture of quinine's overall effect in vivo but also holds the potential for the discovery of new therapeutic leads. The current lack of data presents a clear and compelling opportunity for researchers in the fields of medicinal chemistry and pharmacology.

References

- 1. Metabolism and elimination of quinine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Therapeutic Potential of 2-Methylquinazolin-4(3H)-one as an Antiviral Agent against Influenza A Virus-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anthraquinone-2-Carboxylic Acid Is a Potential Antiviral Candidate Against Influenza Viruses In Vitro and In Vivo [mdpi.com]

- 11. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological screening of novel 2-morpholinoquinoline nucleus clubbed with 1,2,4-oxadiazole motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. turkjps.org [turkjps.org]

- 16. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cytotoxic Activity of the Mesoionic Compound MIH 2.4Bl in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. mdpi.com [mdpi.com]

Spectroscopic Profile of 2'-Oxoquinine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2'-oxoquinoline, a derivative of the cinchona alkaloid quinine. Due to the scarcity of published data for the complete 2'-Oxoquinine molecule, this document compiles and extrapolates spectroscopic information from the well-characterized 2-oxo-quinoline (2-quinolone or carbostyril) moiety and related derivatives. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel quinine analogs.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the 2-oxo-quinoline core, which constitutes the modified portion of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data of 2-Oxo-quinoline Moiety

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.55 | d | 9.6 |

| H-4 | 7.98 | d | 9.6 |

| H-5 | 7.63 | dd | 7.8, 1.2 |

| H-6 | 7.23 | dd | 7.8, 7.8 |

| H-7 | 7.44 | dd | 8.0, 1.2 |

| NH | 11.87 | br s | - |

Data obtained in DMSO-d6. Chemical shifts and coupling constants are approximate and may vary depending on the solvent and substitution pattern.[1]

Table 2: 13C NMR Spectroscopic Data of 2-Oxo-quinoline Moiety

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 162.0 |

| C-3 | 122.7 |

| C-4 | 140.2 |

| C-4a | 120.8 |

| C-5 | 126.0 |

| C-6 | 121.6 |

| C-7 | 124.0 |

| C-8 | 136.6 |

| C-8a | 132.0 |

Data obtained in DMSO-d6. Chemical shifts are approximate and may vary depending on the solvent and substitution pattern.[1]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for the 2-Oxo-quinoline Moiety

| Functional Group | Wavenumber (cm-1) | Intensity |

| N-H Stretch | 3158 | Medium |

| C=O Stretch (Lactam) | 1659 | Strong |

| C=C Stretch (Aromatic) | 1604, 1595 | Medium to Strong |

| C-N Stretch | 1271, 1236 | Medium |

Data is characteristic for 2-oxo-quinoline derivatives.[1]

Mass Spectrometry (MS)

The fragmentation of the 2-quinolone core upon electron impact typically involves the loss of carbon monoxide (CO), a characteristic feature of lactam structures.[2] For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, followed by fragmentation patterns involving the loss of CO from the quinoline part and characteristic fragmentations of the quinuclidine portion of the quinine backbone. Under soft ionization conditions, characteristic fragment ions of [M+H-H₂O]⁺, [M+H-CO]⁺, and [M+H-H₂O-CO]⁺ can be expected.[3][4]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized for this compound.

NMR Spectroscopy

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed structural elucidation.

-

Sample Preparation : Samples are typically dissolved in a deuterated solvent such as DMSO-d6 or CDCl3.

-

1H NMR : Standard acquisition parameters are used.

-

13C NMR : Proton-decoupled spectra are acquired to simplify the spectrum and enhance sensitivity.

-

2D NMR : Experiments such as COSY, HSQC, and HMBC are crucial for unambiguous assignment of proton and carbon signals, especially for a complex molecule like this compound.

IR Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Sample Preparation : Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition : Spectra are typically recorded in the range of 4000-400 cm-1.

Mass Spectrometry

-

Instrumentation : A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI) and a high-resolution mass analyzer (e.g., Time-of-Flight - TOF, or Orbitrap) is suitable.

-

Sample Introduction : The sample is typically introduced via direct infusion or coupled with a liquid chromatography (LC) system.

-

Data Acquisition : High-resolution mass spectra are acquired to determine the accurate mass and elemental composition of the molecular ion and its fragments. Tandem mass spectrometry (MS/MS) experiments are performed to elucidate fragmentation pathways.

Visualization of Methodologies

General Workflow for Spectroscopic Analysis

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

Logic Diagram for Structure Elucidation

Caption: Logical flow for elucidating the structure of this compound from spectroscopic data.

References

An In-depth Technical Guide on the Solubility and Stability of 2'-Oxoquinine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2'-Oxoquinine, a quinolone derivative of significant interest in pharmaceutical research. Due to the limited availability of direct data for this compound, this guide draws upon established knowledge of the physicochemical properties of structurally related 2-quinolones and fluoroquinolones to provide a robust framework for its handling, formulation, and analysis.

Introduction to this compound

This compound belongs to the quinolone class of heterocyclic compounds. The quinolone scaffold is a key pharmacophore in numerous approved drugs, particularly antimicrobials. The introduction of an oxo group at the 2'-position can significantly influence the molecule's electronic distribution, crystal packing, and intermolecular interactions, thereby affecting its solubility and stability profile. Understanding these properties is paramount for the development of viable pharmaceutical formulations and for ensuring drug efficacy and safety.

Solubility of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The following sections detail the expected solubility of this compound in various solvents, based on data from related quinolone compounds.

Aqueous and Co-solvent Solubility

Table 1: Estimated Aqueous Solubility of this compound at Different pH values

| pH | Expected Solubility | Rationale |

| < 5 | Increased | Protonation of the quinolone nitrogen is expected to increase solubility. |

| 5 - 8 | Minimum | Near the isoelectric point, the molecule has a net neutral charge, leading to lower aqueous solubility. |

| > 8 | Increased | Deprotonation of the carboxylic acid (if present) or another acidic proton would increase solubility. |

The aqueous solubility of quinolones is often limited. Co-solvents are frequently employed to enhance solubility.

Table 2: Qualitative Solubility of Quinolone Derivatives in Various Solvents

| Solvent | Solubility of Quinolones | Reference |

| Water | Slightly soluble to sparingly soluble, pH-dependent. | [2][3] |

| Ethanol | Soluble to freely soluble. | [2][4] |

| Methanol | Soluble to freely soluble. | [4][5] |

| n-Butanol | Soluble, with solubility increasing with temperature. | [6] |

| Chloroform | High solubility. | [4] |

| Dichloromethane | High solubility. | [4] |

| Acetonitrile | Soluble. | [5] |

| Dimethyl Sulfoxide (DMSO) | Very soluble. | |

| Vegetable Oils | Good solubility in some lipid-based solvents. | [4] |

Note: This table provides a general overview based on quinoline and fluoroquinolone derivatives. Specific quantitative data for this compound is not available and would require experimental determination.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility[7][8][9][10][11].

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, acetonitrile, etc.)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid this compound to a series of vials containing the different solvents. The presence of undissolved solid at the end of the experiment is crucial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period to reach equilibrium (typically 24-72 hours).

-

After equilibration, allow the samples to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. To ensure all solid particles are removed, centrifuge the aliquot at high speed (e.g., 14,000 rpm for 15 minutes)[9].

-

Accurately dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.

-

The solubility is reported as the mean of at least three independent measurements.

Caption: Workflow for the shake-flask solubility determination method.

Stability of this compound

Assessing the stability of a drug candidate is a critical step in drug development to ensure its quality, safety, and efficacy over its shelf life. Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule[12][13][14].

Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than accelerated stability testing to predict its degradation profile[12][13][14]. Typical stress conditions include:

-

Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

-

Oxidative Degradation: 3-30% H₂O₂ at room temperature.

-

Thermal Degradation: Heating the solid drug substance at a high temperature (e.g., 80-105 °C).

-

Photolytic Degradation: Exposing the drug substance (solid and in solution) to UV and visible light.

Putative Degradation Pathways of this compound